molecular formula C8H7ClF3NO B2836104 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine CAS No. 1807153-07-6

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B2836104
CAS No.: 1807153-07-6
M. Wt: 225.6
InChI Key: BTTFGWNPWVLNNW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine (CAS 1807153-07-6) is a high-purity chemical intermediate offered with a molecular weight of 225.60 and the molecular formula C8H7ClF3NO . This compound features a reactive chloromethyl group and a methoxy-substituted pyridine ring containing a trifluoromethyl group, a motif known to impart significant properties in advanced chemical development . The trifluoromethylpyridine (TFMP) scaffold is of significant interest in industrial research. Compounds containing the TFMP moiety are widely utilized in the agrochemical industry for crop protection, with more than 20 TFMP-containing agrochemicals having been assigned ISO common names . The biological activity of such derivatives is attributed to the unique combination of the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine ring, which can influence a molecule's physicochemical properties, metabolism, and biomolecular affinity . The reactive chloromethyl group on the pyridine ring makes this compound a versatile building block for further synthetic elaboration, suitable for nucleophilic substitution reactions or for use in the construction of more complex molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified researchers only. Please refer to the provided Safety Data Sheet for detailed handling and hazard information. For specific storage and stability requirements, consult the technical data sheet .

Properties

IUPAC Name

2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTFGWNPWVLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the halogenation of pyridine derivatives followed by subsequent functional group modifications. The chloromethyl group can be introduced through chloromethylation reactions, while the methoxy and trifluoromethyl groups are added through specific substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and the use of catalysts to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines

Scientific Research Applications

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and related pyridine derivatives:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications
This compound 1807153-07-6 ClCH₂ (pos. 2), OCH₃ (pos. 6), CF₃ (pos. 3) 225.6 Reactive chloromethyl group for alkylation; used in medicinal chemistry intermediates .
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine 1598267-75-4 Cl (pos. 2), OCH₃ (pos. 6), CF₃ (pos. 4) ~225.6* Less reactive chloro group; limited utility in nucleophilic substitutions .
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine 1805272-67-6 ClCH₂ (pos. 6), OCH₃ (pos. 2), OCF₃ (pos. 3), CF₃ (pos. 4) 309.59 Higher lipophilicity due to dual CF₃/OCF₃ groups; potential agrochemical applications .
4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine - I (pos. 4), OCH₃ (pos. 2), CF₃ (pos. 5) - Iodo group enables cross-coupling reactions; suited for Pd-catalyzed syntheses .
2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine 613239-76-2 ClCH₂-C₆H₄ (pos. 2), CF₃ (pos. 5) - Chloromethyl on phenyl ring; altered steric effects for receptor binding .
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol 1214345-97-7 Cl (pos. 3), CF₃ (pos. 6), SH (pos. 2) - Thiol group enables disulfide bond formation; higher nucleophilicity .

*Estimated based on structural similarity.

Physicochemical Properties

  • Lipophilicity : Compounds with multiple fluorine-containing groups (e.g., CAS 1805272-67-6) exhibit higher logP values, improving membrane permeability compared to the target compound .
  • Thermal Stability: The trifluoromethyl group generally increases thermal stability, but the reactive chloromethyl moiety may reduce it compared to non-alkylating analogs .

Biological Activity

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of compounds, making them more effective as therapeutic agents. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C8H8ClF3N
  • Molecular Weight : 207.6 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may facilitate better binding to target proteins or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. A study demonstrated that similar pyridine derivatives showed significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are known for their resistance to multiple antibiotics .

Anticancer Potential

In a study focusing on the synthesis of novel pyridine derivatives, this compound was evaluated for its anticancer activity. The results showed promising cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of trifluoromethyl-containing pyridines.
    • Methodology : In vitro assays were conducted against various bacterial strains.
    • Findings : The compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antimicrobial agent.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Cell viability assays were performed using MTT and colony formation assays.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability across multiple cancer cell lines, highlighting its potential for further development as an anticancer drug.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialAcinetobacter baumannii12.5
AntimicrobialPseudomonas aeruginosa15.0
AnticancerMCF-7 (Breast Cancer)10.0
AnticancerHeLa (Cervical Cancer)8.5

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine, and how do they influence reactivity?

  • Molecular Formula : C₈H₇ClF₃NO; Molecular Weight : 225.6 g/mol. The chloromethyl group (-CH₂Cl) at position 2 introduces nucleophilic substitution potential, while the trifluoromethyl (-CF₃) group at position 3 enhances electron-withdrawing effects, stabilizing the pyridine ring. The methoxy (-OCH₃) group at position 6 contributes steric and electronic modulation .
  • Reactivity : The chloromethyl group is prone to nucleophilic substitution (e.g., with amines or thiols), while the trifluoromethyl group resists electrophilic attack. Methoxy groups typically direct electrophilic substitution to ortho/para positions but are constrained here by the trifluoromethyl group’s steric effects .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Method 1 : Suzuki-Miyaura coupling using halogenated pyridine precursors. For example, a brominated pyridine intermediate can undergo cross-coupling with a chloromethyl boronic acid derivative in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 100°C .
  • Method 2 : Direct functionalization via chloromethylation of a pre-formed trifluoromethylpyridine scaffold using chloromethyl methyl ether (MOMCl) under acidic conditions .
  • Critical Step : Monitoring by TLC or LC-MS ensures intermediate purity, as competing side reactions (e.g., over-chlorination) may occur .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, chloromethyl protons at δ ~4.5 ppm) .
  • LC-MS : High-resolution mass spectrometry validates molecular weight (m/z 225.6) and detects impurities.
  • X-ray Crystallography : Resolves regiochemical ambiguities, as seen in related trifluoromethylpyridines .

Advanced Research Questions

Q. How does the chloromethyl group’s reactivity vary under different nucleophilic substitution conditions?

  • Regioselectivity : The chloromethyl group undergoes SN2 reactions with amines (e.g., benzylamine) in DMF at 80°C, yielding amino derivatives. However, steric hindrance from the trifluoromethyl group may slow kinetics, requiring prolonged reaction times or phase-transfer catalysts .
  • Competing Pathways : In polar aprotic solvents (e.g., DMSO), elimination to form a vinyl chloride byproduct may occur. Mitigation involves controlled temperature (≤60°C) and excess nucleophile .

Q. What strategies address contradictions in reported yields for derivatives of this compound?

  • Case Study : Discrepancies in amino-substitution yields (40–75%) arise from varying catalytic systems. Pd(OAc)₂/XPhos improves efficiency compared to Pd(PPh₃)₄ due to enhanced oxidative addition to the C-Cl bond .
  • Data Reconciliation : Systematic screening of solvents (e.g., THF vs. DMF) and bases (K₂CO₃ vs. Cs₂CO₃) optimizes reactivity. For example, Cs₂CO₃ increases basicity, accelerating deprotonation in SNAr reactions .

Q. How does the compound’s stability under thermal or photolytic conditions impact experimental design?

  • Thermal Stability : Decomposition above 150°C (DSC data) limits high-temperature applications. Storage at RT under argon is recommended .
  • Photolytic Sensitivity : UV-Vis studies show absorption at 270 nm, suggesting susceptibility to UV-induced degradation. Reactions requiring light exposure should use amber glassware .

Q. What role does this compound play in medicinal chemistry or agrochemical research?

  • Drug Discovery : The trifluoromethyl group enhances bioavailability and metabolic stability. Derivatives of similar pyridines exhibit antifungal and antibacterial activity, as shown in structure-activity relationship (SAR) studies .
  • Agrochemical Applications : Chloromethylpyridines serve as intermediates for herbicides. For example, coupling with thioureas yields thioamide derivatives with herbicidal activity .

Methodological Challenges and Solutions

Q. How can researchers resolve regiochemical ambiguities during functionalization?

  • Computational Modeling : DFT calculations predict favored substitution sites. For instance, the chloromethyl group’s C-2 position has lower activation energy for SN2 reactions than C-4 .
  • Isotopic Labeling : ¹⁸O-labeled methoxy groups track positional fidelity during reactions .

Q. What advanced techniques characterize weak intermolecular interactions in crystalline forms?

  • Single-Crystal XRD : Reveals C–H···π interactions stabilizing the lattice, as observed in analogous pyridines (dihedral angles ~60°) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) to guide crystal engineering .

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